molecular formula C11H16N2O B13869119 N-(4-tert-butylpyridin-2-yl)acetamide

N-(4-tert-butylpyridin-2-yl)acetamide

Cat. No.: B13869119
M. Wt: 192.26 g/mol
InChI Key: XGLCYBGAKUNQGU-UHFFFAOYSA-N
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Description

N-(4-tert-Butylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a tert-butyl group at the 4-position and an acetamide moiety at the 2-position. The tert-butyl group, a bulky and lipophilic substituent, significantly influences the compound’s physicochemical properties, including solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(4-tert-butylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-10-7-9(5-6-12-10)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)

InChI Key

XGLCYBGAKUNQGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-tert-butylpyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the reaction of 4-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. This method also produces this compound with good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(4-tert-butylpyridin-2-yl)ethylamine .

Scientific Research Applications

N-(4-tert-butylpyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-butylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of Pyridine-Based Acetamides

The pyridine ring in acetamide derivatives serves as a key pharmacophore, with substituents modulating electronic, steric, and solubility properties. Below is a comparison with structurally related compounds:

Compound Name Substituent on Pyridine Key Features Biological/Industrial Relevance Reference
N-(4-tert-Butylpyridin-2-yl)acetamide 4-tert-butyl High lipophilicity; potential for enhanced membrane permeability. Likely intermediate or bioactive agent. N/A
N-(4-Chloropyridin-2-yl)acetamide 4-chloro Electron-withdrawing group; may enhance reactivity or binding specificity. Pharmaceutical intermediate .
N-(4-Methylpyridin-2-yl)acetamide 4-methyl Moderate lipophilicity; less steric hindrance than tert-butyl. Used in synthesis of sulfanylpyrimidine derivatives .
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide 4-hydroxy, 5-TMS-ethynyl Polar hydroxy group; TMS-ethynyl adds steric bulk and silicon-based reactivity. Synthetic or material science applications .

Key Observations :

  • Electronic Effects : Chloro (electron-withdrawing) vs. tert-butyl (electron-donating) alters pyridine ring reactivity and interaction with biological targets.
  • Synthetic Utility : Trimethylsilyl (TMS) and ethynyl groups enable click chemistry or cross-coupling reactions, whereas tert-butyl may stabilize intermediates during synthesis.

Functional Analogues in Pharmacological Contexts

Acetamide derivatives exhibit diverse biological activities depending on substituents:

Antimicrobial Activity:
  • Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide): Active against gram-positive bacteria due to sulfonyl and piperazinyl groups .
  • Compound 50 (N-(6-chloropyridin-2-yl)acetamide derivative): Antifungal activity linked to chloropyridine and sulfonyl motifs .

Comparison : The tert-butyl group in the target compound lacks electronegative or sulfonyl groups critical for antimicrobial activity in these analogues. Its bioactivity may instead depend on steric complementarity in target binding.

Analgesic Activity:
  • Paracetamol (N-(4-hydroxyphenyl)acetamide) : Hydroxyl group essential for COX-2 inhibition .
  • N-(3-methylbutyl)acetamide : Attracts social wasps, indicating pheromone-like signaling .

Comparison : Replacing the hydroxyl (paracetamol) with tert-butyl eliminates hydrogen-bonding capacity, likely altering mechanism of action. The tert-butyl group may confer unique interactions in neurological or metabolic pathways.

Physicochemical and Metabolic Properties

  • Solubility : Bulky tert-butyl reduces solubility compared to polar groups (e.g., hydroxy in paracetamol) .
  • Metabolic Stability : Tert-butyl is resistant to oxidative metabolism, unlike methyl or chloro substituents, which may undergo demethylation or dehalogenation .
  • Synthetic Pathways : Analogues like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide are synthesized via thiol-alkylation reactions , whereas tert-butyl-substituted pyridines may require Friedel-Crafts alkylation or Suzuki coupling for introduction.

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